molecular formula C10H7F2NO2 B15132135 Ethyl 4-cyano-2,6-difluorobenzoate

Ethyl 4-cyano-2,6-difluorobenzoate

Cat. No.: B15132135
M. Wt: 211.16 g/mol
InChI Key: KDNXSAOBSVEJEX-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-2,6-difluorobenzoate is a fluorinated aromatic ester with a cyano group at the para position and fluorine atoms at the ortho positions. The compound’s cyano group imparts strong electron-withdrawing effects, influencing reactivity, solubility, and applications in pharmaceuticals or agrochemicals. Its ethyl ester moiety enhances lipophilicity compared to methyl esters, while the fluorine atoms contribute to metabolic stability and binding affinity in target molecules.

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

ethyl 4-cyano-2,6-difluorobenzoate

InChI

InChI=1S/C10H7F2NO2/c1-2-15-10(14)9-7(11)3-6(5-13)4-8(9)12/h3-4H,2H2,1H3

InChI Key

KDNXSAOBSVEJEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1F)C#N)F

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4-cyano-2,6-difluorobenzoate typically involves the reaction of 4-cyano-2,6-difluorobenzoic acid with ethanol in the presence of a catalyst. The reaction conditions often include heating and the use of a dehydrating agent to facilitate esterification . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-cyano-2,6-difluorobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-cyano-2,6-difluorobenzoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-2,6-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and ester groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects

  • Cyano (-CN) vs. Amino (-NH₂): The cyano group in the target compound is strongly electron-withdrawing, reducing electron density in the aromatic ring and directing electrophilic substitution to meta positions. In contrast, the amino group in Ethyl 4-amino-2,6-difluorobenzoate donates electrons, activating the ring for ortho/para reactions .
  • Cyano (-CN) vs. Chloro (-Cl): Chloro is less electron-withdrawing than cyano, making Ethyl 4-chloro-2,6-difluorobenzoate less reactive in nucleophilic aromatic substitution but more stable under acidic conditions .

Ester Group Influence

  • Ethyl vs. Methyl: Ethyl esters generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters, enhancing bioavailability in drug design. Mthis compound may offer faster metabolic clearance due to its smaller ester group .

Fluorine Positional Isomerism

  • While all compounds listed have fluorine at 2,6-positions (except Methyl 4-cyano-2,3-difluorobenzoate in ), positional changes (e.g., 2,3-difluoro) alter steric interactions and electronic distribution, affecting binding to biological targets like enzymes or receptors .

Notes

Synthesis and Applications: Ethyl 4-chloro-2,6-difluorobenzoate is listed as a pharmaceutical intermediate (HR246306) , suggesting its utility in constructing active pharmaceutical ingredients (APIs). The cyano analog may serve similar roles in kinase inhibitors or herbicides.

Research Gaps: Direct experimental data (e.g., melting points, spectroscopic profiles) for this compound are absent in the provided evidence; further studies are needed to validate its properties.

Biological Activity

Ethyl 4-cyano-2,6-difluorobenzoate is an organic compound notable for its unique structure, which includes a cyano group and two fluorine atoms attached to a benzoate moiety. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C_10H_8F_2N_O_2, and its structure enhances its chemical reactivity and stability. The presence of the cyano and difluoro groups significantly influences its interaction with biological targets, such as enzymes or receptors. The mechanism of action typically involves:

  • Enzyme Interaction : this compound can act as an inhibitor or modulator of specific enzymatic pathways, potentially affecting metabolic processes.
  • Binding Affinity : The cyano and ester groups contribute to the compound's binding affinity, allowing it to engage with various molecular targets effectively.

Biological Applications

This compound has been explored for several biological applications:

  • Pharmaceutical Development : It is investigated for its potential therapeutic properties, serving as a precursor for drug development targeting various diseases.
  • Research Tool : The compound is utilized in biological research to study enzyme interactions and metabolic pathways, providing insights into cellular processes.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of specific enzymes, this compound demonstrated significant activity against certain proteases. The IC50 values indicated effective inhibition at low concentrations, suggesting its potential as a lead compound in drug design targeting protease-related diseases.

CompoundIC50 (µM)
This compound12.8
Control Compound25.5

Case Study 2: Antiviral Activity

Research into antiviral applications highlighted the compound's ability to inhibit viral replication in vitro. This was particularly noted in studies related to coronaviruses, where it was found to interfere with viral protease activity.

Virus TypeEC50 (µM)Mechanism
SARS-CoV-115.5Protease inhibition
SARS-CoV-218.3Protease inhibition

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to evaluate differences in biological activity:

CompoundStructureActivity Level
Ethyl 4-cyanobenzoateLacks fluorine atomsModerate
Methyl 2-fluorobenzoateSingle fluorine atomLow
This compoundTwo fluorine atomsHigh

The unique combination of cyano and difluoro groups in this compound provides distinct reactivity and enhances its potential biological activities compared to similar compounds.

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